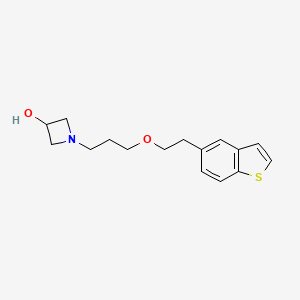
Edonerpic
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like Edonerpic often involves intricate chemical reactions and processes. While specific details on this compound's synthesis are proprietary, general strategies in synthesizing similar molecules involve the integration of chemistry and biology to produce molecules with desired properties. This can include leveraging natural biosynthetic pathways or combining traditional synthetic methods with biological catalysts to achieve complex molecular architectures (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
This compound's effectiveness is partly attributed to its molecular structure, which allows for specific interactions with neural pathways. The molecular structure of such compounds is meticulously designed to ensure proper function, stability, and interaction with biological targets. Advances in reticular synthesis have enabled the creation of complex molecular structures with predefined properties, showcasing the potential of controlled molecular assembly (O. Yaghi et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound are crucial for its biological function and stability. Studies on similar compounds have shown that the integration of functional groups and structural motifs can significantly impact a molecule's chemical behavior and interaction with biological systems. For instance, the incorporation of ethylenedioxythiophene (EDOT) units in polymers has been explored for enhancing electrical conductivity and stability, which can be analogous to modifying neurological compounds for better performance and compatibility with biological systems (K. Zong et al., 2002).
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and crystallinity, are essential for its delivery and efficacy in biological environments. Techniques such as covalent organic frameworks (COFs) have been employed to engineer materials with specific physical properties, including porosity and thermal stability, which are relevant for the development of pharmaceutical compounds with optimal delivery characteristics (C. Diercks & O. Yaghi, 2017).
Chemical Properties Analysis
Understanding the chemical properties of this compound, such as reactivity, stability under physiological conditions, and interaction with biological molecules, is critical for its application in neuroscience. Research in similar domains has highlighted the importance of designing molecules with tailored electronic and chemical properties to achieve desired biological outcomes, such as enhanced conductivity and interaction with specific neural pathways (Qiang Guo et al., 2021).
Applications De Recherche Scientifique
Edonerpic has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of benzothiophene derivatives.
Biology: this compound is used to study the mechanisms of neuroprotection and synaptic plasticity in neuronal cells.
Medicine: this compound is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders.
Industry: This compound is used in the development of neuroprotective agents and other therapeutic compounds.
Safety and Hazards
In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of Edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and nausea, which tended to occur within the first 24 weeks .
Orientations Futures
Mécanisme D'action
Edonerpic exerts its effects by activating sigma receptors and promoting neurite outgrowth. It has been reported to protect neurons against amyloid-beta-induced neurotoxicity and memory deficits by enhancing synaptic plasticity in the cortex and hippocampus . The compound’s target has been proposed to be collapsin response mediator protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity . other investigators dispute that this compound binds to CRMP2 .
Analyse Biochimique
Biochemical Properties
Edonerpic maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the collapsin response mediator protein 2 (CRMP2), where it has been shown to reduce the cleavage of CRMP2 and increase the expression of the postsynaptic protein Arc . These interactions suggest that this compound maleate may influence synaptic plasticity and neuronal function.
Cellular Effects
This compound maleate has been observed to affect various types of cells and cellular processes. In cortical neurons, it promotes neurite outgrowth and preserves hippocampal synapses, which are crucial for maintaining spatial memory . Additionally, this compound maleate has been shown to modulate microglial function, which may have implications for neuroinflammation and neuroprotection . These effects highlight the compound’s potential in influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound maleate involves several key interactions at the molecular level. It has been reported to activate sigma-1 receptors, which play a role in neuroprotection and synaptic plasticity . Furthermore, this compound maleate influences the delivery of synaptic AMPA receptors, which are essential for synaptic transmission and plasticity . These interactions contribute to its overall effects on neuronal function and cognitive processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound maleate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maleate can maintain its neuroprotective effects over extended periods, preserving hippocampal synapses and spatial memory in animal models
Dosage Effects in Animal Models
The effects of this compound maleate vary with different dosages in animal models. At therapeutic doses, it has been shown to promote neurite outgrowth and preserve synaptic function without significant adverse effects At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound maleate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways involves its interaction with CRMP2, where it reduces CRMP2 cleavage and modulates its phosphorylation status . These interactions may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound maleate is transported and distributed through interactions with specific transporters and binding proteins. Its ability to interact with sigma-1 receptors and influence synaptic AMPA receptor delivery suggests that it may have targeted transport mechanisms that facilitate its localization to specific cellular compartments . These interactions are crucial for its therapeutic effects and overall distribution within the body.
Subcellular Localization
The subcellular localization of this compound maleate is an important aspect of its activity and function. It has been shown to localize to synaptic sites, where it influences synaptic plasticity and neuronal function . Additionally, post-translational modifications and targeting signals may direct this compound maleate to specific compartments or organelles, further enhancing its therapeutic potential.
Méthodes De Préparation
The synthesis of Edonerpic involves several steps, starting with the preparation of the benzothiophene derivative. The synthetic route typically includes:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under specific conditions.
Attachment of the ethoxypropyl group: This step involves the reaction of the benzothiophene derivative with an appropriate alkylating agent.
Formation of the azetidinol ring: This step involves the cyclization of the intermediate compound to form the azetidinol ring.
Formation of the maleate salt: The final step involves the reaction of the azetidinol derivative with maleic acid to form the maleate salt.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.
Analyse Des Réactions Chimiques
Edonerpic undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the azetidinol ring, leading to the formation of the corresponding alcohol.
Substitution: Substitution reactions can occur at the ethoxypropyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Edonerpic can be compared with other neuroprotective agents, such as:
Donepezil: A cholinesterase inhibitor used to treat Alzheimer’s disease. Unlike this compound, Donepezil works by increasing the levels of acetylcholine in the brain.
Memantine: An NMDA receptor antagonist used to treat moderate to severe Alzheimer’s disease. Memantine works by modulating glutamate activity in the brain.
Rivastigmine: Another cholinesterase inhibitor used to treat Alzheimer’s disease. Rivastigmine works similarly to Donepezil but has a different chemical structure.
This compound is unique in its mechanism of action, as it targets sigma receptors and promotes neurite outgrowth, whereas the other compounds primarily modulate neurotransmitter levels .
Propriétés
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNACSFBDBYLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T-817MA has neuroprotective properties. Toyama Chemical has demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-b protein. Accumulation of Amyloid-b protein is considered to be central to the pathogenesis of Alzheimer's disease. The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer's disease model. Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
519187-23-6 | |
| Record name | Edonerpic [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edonerpic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDONERPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

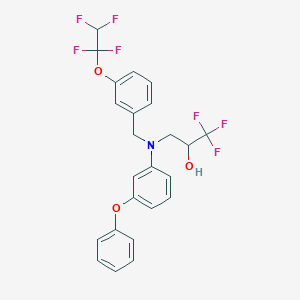
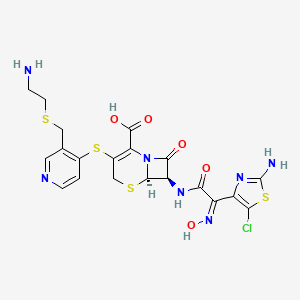
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
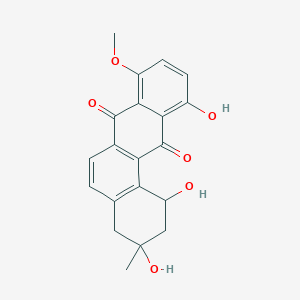
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
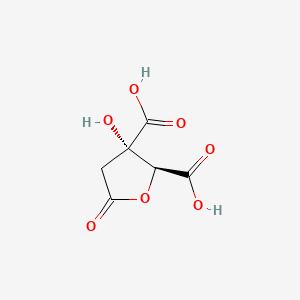

![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
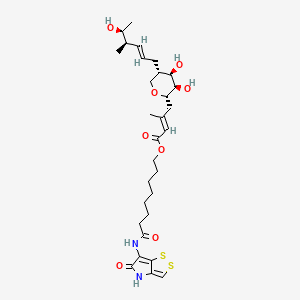
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)


![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)